molecular formula C18H20FNO B071163 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol CAS No. 163631-02-5

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Cat. No.: B071163
CAS No.: 163631-02-5
M. Wt: 285.4 g/mol
InChI Key: ARBZKKLGGAUOCR-UHFFFAOYSA-N
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Description

Contextualizing Piperidine (B6355638) Derivatives as Privileged Scaffolds in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of drug discovery and medicinal chemistry. researchgate.netnih.gov This structure is considered a "privileged scaffold" because its framework is frequently found in a vast array of biologically active compounds and approved pharmaceuticals. researchgate.netresearchgate.netnih.gov The prevalence of the piperidine nucleus is attributed to its unique chemical and conformational properties, which allow it to interact with a wide range of biological targets. nih.gov

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. researchgate.net These activities include applications as anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents. researchgate.net The versatility of the piperidine scaffold allows for the introduction of various substituent groups at different positions on the ring, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of a molecule to achieve desired therapeutic effects. researchgate.net The metabolic stability of this ring system further enhances its utility in drug design. nih.gov Over 70 commercialized drugs, including several blockbuster medications, feature the piperidine scaffold, underscoring its profound impact on modern medicine. researchgate.net

Scientific Significance of the 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Motif in Drug Discovery Research

The this compound motif holds particular significance as a key intermediate and structural foundation in the synthesis of complex pharmaceutical compounds. guidechem.comresearchgate.net Its structure combines the stable piperidine core with a benzyl (B1604629) group on the nitrogen and a 4-fluorophenyl group at the 4-position, features that are known to influence biological activity. The fluorine atom, for instance, can enhance properties like metabolic stability and receptor binding affinity. ontosight.aiontosight.ai

Research has highlighted the utility of this and structurally similar motifs in several therapeutic areas:

Analgesics: The core structure is related to key intermediates in the synthesis of potent narcotic analgesics, including novel fentanyl analogues. researchgate.netgoogle.com For example, 1-benzylpiperidin-4-one is a common starting material for creating complex piperidines used in this class of drugs. researchgate.net

Central Nervous System (CNS) Agents: The aryl piperidinol core is a biologically useful scaffold for various targets. nih.gov Compounds containing the 4-(4-fluorophenyl)piperidin-4-ol (B110849) structure have been investigated for their potential in treating neurological and psychiatric disorders due to their ability to interact with neurotransmitter receptors. ontosight.ai The related 4-(p-fluorobenzoyl)piperidine fragment is considered crucial for the activity of ligands targeting serotonin (B10506) receptors. nih.gov

Anti-infective Agents: In the search for new treatments for infectious diseases, piperidinol analogs have been identified as having interesting anti-tuberculosis activity. nih.gov A library of piperidinol compounds was synthesized to explore their potential, demonstrating the scaffold's relevance in developing novel anti-tuberculosis therapeutics. nih.gov

The synthesis of this compound itself and its analogs typically involves multi-step reactions, starting from precursors like N-benzyl-4-piperidone. guidechem.com Its role as a versatile synthetic intermediate allows for the creation of diverse libraries of compounds for biological screening.

Overview of Current Research Trajectories and Gaps

Current research involving the this compound scaffold is primarily focused on its use as a foundational element for generating new, biologically active derivatives. The main trajectory involves synthetic modification of this core structure to explore structure-activity relationships (SAR) for various therapeutic targets. nih.govclinmedkaz.org Researchers are actively designing and synthesizing novel analogs to improve potency and selectivity for targets in the central nervous system, as well as for developing new anti-infective and analgesic agents. nih.govunisi.it The prediction of biological activity spectra for new piperidine derivatives using computational tools is also an area of interest, helping to guide synthetic efforts toward the most promising therapeutic applications. clinmedkaz.org

A notable gap in the current research landscape is the limited investigation into the intrinsic biological activity of this compound itself. The majority of studies utilize it as a precursor or intermediate, with the final, more complex derivatives being the primary focus of pharmacological evaluation. researchgate.netnih.gov Consequently, while the scaffold is recognized for its utility in building other molecules, its own potential as a therapeutic agent remains largely unexplored. Future research could focus on the comprehensive pharmacological profiling of the parent compound to determine if it possesses any standalone therapeutic properties, which could open new avenues for its application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(4-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c19-17-8-6-16(7-9-17)18(21)10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBZKKLGGAUOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434634
Record name 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163631-02-5
Record name 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Approaches to the Piperidine (B6355638) Core Structure Bearing a 4-Substituted Phenyl Moiety

The construction of the 4-arylpiperidine framework is a critical step in the synthesis of the target compound. Several classical and modern organic chemistry reactions are utilized to achieve this, each with its own advantages and limitations.

Grignard Addition and Organometallic Coupling Reactions

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of 4-arylpiperidines. Grignard reagents, in particular, are excellent carbon-based nucleophiles that readily add to carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org The reaction of a Grignar reagent, such as 4-fluorophenylmagnesium bromide, with a suitable piperidine-based electrophile is a direct method for introducing the 4-fluorophenyl group. For instance, the addition of a Grignard reagent prepared from 4,4-bis(4-fluorophenyl)butyl bromide to 1-benzyl-4-piperidone has been reported to yield the corresponding tertiary alcohol. masterorganicchemistry.com

In addition to Grignard reagents, other organometallic coupling reactions, such as Suzuki, Negishi, and Kumada-Corriu couplings, have been extensively used to synthesize 4-arylpiperidines. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with a halide or pseudohalide. For example, cobalt-catalyzed arylation of 4-halopiperidines with Grignard reagents has been shown to be an effective method for accessing 4-arylpiperidines. wikipedia.org Similarly, palladium-catalyzed cross-coupling reactions of aryl halides with piperidine-derived organosilicon reagents represent another modern approach to this class of compounds. mdpi.com

Reaction TypeOrganometallic ReagentElectrophileCatalyst/ConditionsProduct Type
Grignard AdditionAr-MgX1-Benzyl-4-piperidone-4-Aryl-4-hydroxypiperidine
Kumada-Corriu CouplingAr-MgX4-HalopiperidineNi, Fe, or Co catalyst4-Arylpiperidine
Suzuki CouplingAr-B(OR)24-HalopiperidinePd catalyst4-Arylpiperidine
Negishi CouplingAr-ZnX4-HalopiperidinePd or Ni catalyst4-Arylpiperidine

Cyanohydrin-Mediated Routes

Cyanohydrin-mediated routes, often involving the Strecker amino acid synthesis, provide an alternative pathway to 4-substituted piperidines. masterorganicchemistry.comdocumentsdelivered.com The Strecker synthesis is a multicomponent reaction that produces α-aminonitriles from an aldehyde or ketone, ammonia (B1221849) (or an amine), and a cyanide source. masterorganicchemistry.comdocumentsdelivered.com In the context of piperidine synthesis, a modified Strecker reaction can be envisioned starting from a precursor that can form a piperidine ring.

The key intermediate in this approach is an α-aminonitrile. masterorganicchemistry.comdocumentsdelivered.com For the synthesis of a 4-arylpiperidine derivative, a strategy could involve the formation of a 4-amino-4-cyanopiperidine intermediate. This intermediate could then be further manipulated. For instance, the cyano group could be hydrolyzed to a carboxylic acid, or it could be converted to other functional groups. While not a direct route to 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, this methodology highlights the versatility of cyanohydrin chemistry in the synthesis of highly functionalized piperidines.

Catalytic Hydrogenation and Reductive Amination Strategies

Catalytic hydrogenation is a widely used method for the reduction of various functional groups and for the saturation of heterocyclic rings. The synthesis of 4-arylpiperidines can be achieved through the catalytic hydrogenation of corresponding 4-arylpyridine precursors. Various catalysts, such as rhodium on carbon, palladium on carbon, or platinum on carbon, can be employed for this transformation.

Reductive amination is another powerful technique for the formation of C-N bonds and is particularly useful for the synthesis of substituted amines, including piperidines. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the construction of the piperidine ring, a dielectrophile can be reacted with a primary amine in a reductive amination process. Alternatively, an existing piperidine can be functionalized via reductive amination. For example, the reaction of a piperidone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce a substituent on the nitrogen atom.

MethodStarting MaterialReagentsKey IntermediateProduct
Catalytic Hydrogenation4-ArylpyridineH2, Catalyst (e.g., Rh/C, Pd/C)-4-Arylpiperidine
Reductive AminationDicarbonyl compound + Primary amineReducing agent (e.g., NaBH3CN, Na(OAc)3BH)Iminium ionSubstituted Piperidine

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing an efficient means to construct ring systems. The formation of the piperidine ring can be achieved through the cyclization of a suitably functionalized acyclic precursor. For example, an amino group can be made to react with an electrophilic center within the same molecule to form the six-membered piperidine ring.

Various strategies can be employed to trigger this cyclization, including base-mediated, acid-catalyzed, or metal-catalyzed reactions. The choice of reaction conditions depends on the nature of the functional groups present in the acyclic precursor. These ring-forming reactions are often highly efficient and can provide access to complex piperidine structures with good control over stereochemistry.

Synthetic Pathways for this compound and its Direct Precursors

The synthesis of the target compound, this compound, typically proceeds through the key intermediate, 1-Benzyl-4-piperidone.

Synthesis of Key Intermediates (e.g., 1-Benzyl-4-piperidone)

1-Benzyl-4-piperidone is a crucial building block in the synthesis of numerous pharmacologically active compounds. Several methods have been reported for its synthesis. One common approach involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine (B48309), followed by hydrolysis and decarboxylation. masterorganicchemistry.comdocumentsdelivered.com This method utilizes benzylamine and methyl acrylate (B77674) as starting materials. masterorganicchemistry.comdocumentsdelivered.com

Another route to 1-Benzyl-4-piperidone involves the N-benzylation of 4-piperidone (B1582916) monohydrate hydrochloride. masterorganicchemistry.com This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a benzylating agent like benzyl (B1604629) bromide. masterorganicchemistry.com

Synthetic RouteStarting MaterialsKey ReactionsYield
Dieckmann Condensation RouteBenzylamine, Methyl acrylate1,4-addition, Dieckmann condensation, Hydrolysis, Decarboxylation78.4%
N-Benzylation Route4-Piperidone monohydrate hydrochloride, Benzyl bromideN-alkylation89.28%

Once 1-Benzyl-4-piperidone is obtained, the final step in the synthesis of this compound is the addition of a 4-fluorophenyl nucleophile to the ketone carbonyl group. This is most commonly achieved through a Grignard reaction, where 4-fluorophenylmagnesium bromide is reacted with 1-Benzyl-4-piperidone in an appropriate solvent like tetrahydrofuran. masterorganicchemistry.com This reaction directly affords the desired tertiary alcohol.

Stereoselective Synthesis Considerations

Achieving stereocontrol in the synthesis of 4-aryl-4-hydroxypiperidines like this compound is crucial, as the biological activity of such compounds is often dependent on their stereochemistry. Several strategies have been developed to obtain enantiomerically enriched piperidine derivatives.

One prominent approach involves the use of chiral auxiliaries . These are stereogenic groups temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. wikipedia.org For instance, chiral amino alcohols can be condensed with a δ-oxo acid derivative to form chiral oxazolopiperidone lactams. nih.gov These versatile intermediates allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring, leading to enantiopure polysubstituted piperidines. nih.gov Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have also been successfully employed in the stereoselective synthesis of piperidine derivatives. cdnsciencepub.com The steric and stereoelectronic properties of these sugar-based auxiliaries can effectively guide nucleophilic additions. researchgate.net

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidines. Chiral amines, often derived from proline, can catalyze domino reactions to construct the piperidine ring with high enantioselectivity. acs.org For example, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can lead to the formation of polysubstituted piperidines with four contiguous stereocenters in a single step. acs.org Hybrid bio-organocatalytic cascades, combining the selectivity of enzymes like transaminases with the versatility of organocatalysts, have also been developed for the synthesis of 2-substituted piperidines. nih.govrsc.org

Kinetic resolution is another effective method for obtaining enantiomerically enriched piperidines. This technique involves the differential reaction of the enantiomers of a racemic mixture with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiopuer starting material or the enantiopure product. nih.govacs.org For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved through asymmetric deprotonation using a base like n-BuLi in the presence of a chiral ligand such as sparteine. nih.govacs.org

Furthermore, chiral resolution using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method to separate enantiomers of racemic piperidine derivatives. mdpi.comnih.gov This method has been successfully applied to resolve racemic mixtures of various piperidine-containing compounds. nih.govmdpi.com

Strategies for Derivatization and Analog Generation of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse analogs with potentially improved biological activities. These modifications can be broadly categorized into three main areas: the N-benzyl group, the 4-fluorophenyl moiety, and the C-4 hydroxyl group.

Modifications at the N-Benzyl Group

The N-benzyl group can be readily modified or replaced to explore structure-activity relationships. A common strategy involves the debenzylation of the piperidine nitrogen, typically through catalytic hydrogenation using a palladium catalyst, followed by the introduction of various substituents. This allows for the synthesis of a wide range of N-substituted analogs.

The synthesis of N-benzyl-4-piperidinecarboxaldehyde from 4-piperidinecarboxylic acid involves an initial alkylation step to introduce the N-benzyl group. google.com This highlights the fundamental nature of this moiety in the synthesis of more complex piperidine derivatives. Research on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has demonstrated the synthesis of various analogs by modifying the substituent on the nitrogen atom, including benzoyl, adamantanoyl, and diphenylacetyl groups.

Starting MaterialReagents and ConditionsProductReference
4-piperidinecarboxylic acid1. Esterification 2. Benzyl bromide, triethylamine, refluxN-benzyl-4-piperidinecarboxylic acid methyl ester google.com
1-Benzyl-4-(4-chlorophenyl)-4-piperidinolPalladium on activated charcoal, hydrogen4-(4-Chlorophenyl)piperidin-4-ol chemicalbook.com

This table presents examples of reactions involving the N-benzyl group, either its introduction or removal, to generate piperidine analogs.

Aromatic Substitutions on the 4-Fluorophenyl Moiety

Modification of the 4-fluorophenyl ring at the C-4 position provides another avenue for analog generation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for introducing a variety of aryl and heteroaryl groups at this position. researchgate.net These reactions typically start from a protected 4-piperidone and involve the formation of an intermediate such as a vinyl triflate or a boronate ester, which then undergoes cross-coupling with an appropriate aryl or heteroaryl partner. researchgate.net

The synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone has been achieved through the Shapiro reaction followed by palladium-catalyzed cross-coupling of an intermediate alkenylsilane with various aryl halides. This methodology allows for the introduction of diverse aryl substituents at the 4-position of the piperidine ring.

Starting MaterialKey IntermediateCoupling PartnerProductReference
1-Benzyl-4-piperidone1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilaneAryl iodides or bromides3,4-Unsaturated 4-arylpiperidines researchgate.net
N-protected 4-piperidonesVinyl triflates/boronatesAryl bromides, iodides, or triflates4-Aryl tetrahydropyridines researchgate.net

This table illustrates strategies for modifying the aryl substituent at the C-4 position of the piperidine ring.

Hydroxyl Group Modifications and Bioisosteric Replacements at C-4

The tertiary hydroxyl group at the C-4 position is a key functional handle for further derivatization. It can be a target for esterification, etherification, or replacement with other functional groups to modulate the compound's properties.

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic parameters. In the context of 4-aryl-4-hydroxypiperidines, the hydroxyl group can be replaced with various bioisosteres.

For example, the synthesis of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has been explored where the hydroxyl group is maintained while the nitrogen substituent is varied. nih.gov More direct modifications of the hydroxyl group itself are also common.

Modification TypeGeneral StrategyPotential New Functional Group
EsterificationReaction with acyl chlorides or anhydridesEster
EtherificationWilliamson ether synthesisEther
Bioisosteric ReplacementNucleophilic substitution or other transformationsAmine, Halogen, etc.

This table outlines potential modifications of the C-4 hydroxyl group.

Innovations in Synthetic Chemistry for Piperidine Scaffolds

The development of novel and efficient synthetic methods for constructing the piperidine core is an active area of research. These innovations aim to provide access to a wider range of structurally diverse piperidine derivatives with improved stereocontrol and functional group tolerance.

Recent advances include the development of a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative to afford 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov This method provides a versatile entry to enantioenriched 3-arylpiperidines.

Organocatalytic inverse-demand aza-Diels-Alder reactions of N-sulfonyl-1-aza-1,3-butadienes with α,β-unsaturated aldehydes have been shown to produce optically pure polysubstituted piperidines. thieme-connect.com This approach leverages a dienamine intermediate formed from the aldehyde and a chiral amine catalyst. thieme-connect.com

Furthermore, the aza-Prins cyclization has been utilized for the highly diastereoselective synthesis of cis-4-hydroxypiperidines bearing a tetrasubstituted carbon stereocenter at the C-4 position. rsc.org

These innovative synthetic strategies, along with the derivatization approaches discussed, provide a powerful toolkit for the exploration of the chemical space around the this compound scaffold and the development of new chemical entities with potential therapeutic applications.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. These techniques provide a unique "molecular fingerprint," allowing for detailed structural analysis.

For 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, the vibrational spectra are expected to exhibit characteristic bands corresponding to its constituent functional groups. The analysis of related piperidine (B6355638) structures provides a basis for the assignment of these vibrational modes. researchgate.netresearchgate.netscispace.com

Key Vibrational Modes:

O-H Stretching: A broad absorption band is anticipated in the FT-IR spectrum, typically in the range of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl (B1604629) and fluorophenyl rings are expected to appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the piperidine ring and the benzylic methylene (B1212753) group will likely be observed between 3000 and 2800 cm⁻¹. scispace.com

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. scispace.com

C-N Stretching: The stretching vibration of the tertiary amine in the piperidine ring is typically observed in the 1250-1020 cm⁻¹ range. scispace.com

C-F Stretching: A strong absorption band characteristic of the C-F bond in the fluorophenyl group is expected in the 1250-1000 cm⁻¹ region.

C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond is anticipated to appear in the 1150-1050 cm⁻¹ range.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the piperidine ring skeletal vibrations are expected to be prominent in the FT-Raman spectrum. The combination of both techniques allows for a more complete vibrational assignment. researchgate.netspectrabase.comresearchgate.net

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹)
O-H Stretch 3400-3200 (broad) Weak
Aromatic C-H Stretch 3100-3000 3100-3000
Aliphatic C-H Stretch 3000-2800 3000-2800
C=C Aromatic Stretch 1600-1450 1600-1450
C-N Stretch 1250-1020 Present
C-F Stretch 1250-1000 Present
C-O Stretch 1150-1050 Present

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and stereochemistry of this compound can be determined. niscpr.res.in

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons of the benzyl and 4-fluorophenyl rings are expected to resonate in the downfield region, typically between δ 7.0 and 7.5 ppm. The protons on the 4-fluorophenyl ring will likely appear as a pair of doublets due to coupling with each other and with the fluorine atom.

Benzylic Protons: The two protons of the benzylic methylene group (CH₂) are expected to appear as a singlet or a pair of doublets around δ 3.5 ppm. nih.gov

Piperidine Protons: The protons on the piperidine ring will resonate in the upfield region, generally between δ 1.5 and 3.0 ppm. These signals will likely be complex due to geminal and vicinal couplings, as well as the conformational rigidity of the piperidine ring. rsc.orgwhiterose.ac.uk

Hydroxyl Proton: The hydroxyl proton will appear as a singlet, the chemical shift of which is dependent on concentration and solvent, but can be expected in the range of δ 1.5-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Aromatic Carbons: The carbons of the aromatic rings will resonate in the downfield region (δ 110-165 ppm). The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). lookchem.com

Quaternary Carbon: The carbon atom of the piperidine ring bearing the hydroxyl and 4-fluorophenyl groups is a quaternary carbon and is expected to have a chemical shift in the range of δ 70-80 ppm.

Benzylic Carbon: The benzylic carbon is expected to resonate around δ 63 ppm. nih.gov

Piperidine Carbons: The other carbon atoms of the piperidine ring will appear in the upfield region of the spectrum. rsc.org

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple and powerful tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom on the 4-fluorophenyl group, with its chemical shift being indicative of the electron-withdrawing or -donating effects of the substituents on the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl-CH₂ ~3.5 ~63
Piperidine-H (axial/equatorial) 1.5 - 3.0 40 - 55
Aromatic-H (Benzyl) 7.2 - 7.4 127 - 138
Aromatic-H (Fluorophenyl) 7.0 - 7.5 (multiplets) 115 - 165
OH Variable (1.5 - 4.0) -
C-OH (quaternary) - 70 - 80

X-ray Crystallography for Three-Dimensional Structural Determination and Conformational Analysis

It is anticipated that the piperidine ring will adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituents on the piperidine ring, namely the benzyl group at the nitrogen and the 4-fluorophenyl and hydroxyl groups at the C4 position, will occupy specific axial or equatorial positions to minimize steric strain. In similar structures, the bulky aromatic substituent at the 4-position typically prefers an equatorial orientation. researchgate.net

The crystal packing is likely to be influenced by intermolecular hydrogen bonding involving the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. These interactions can lead to the formation of extended networks, such as chains or sheets, within the crystal lattice. nih.govresearchgate.net

Table 3: Expected Crystallographic Parameters based on Analogous Structures

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
Piperidine Ring Conformation Chair
4-Fluorophenyl Group Orientation Equatorial
Intermolecular Interactions O-H···N or O-H···O hydrogen bonding

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

The molecular weight of this compound (C₁₈H₂₀FNO) is 299.36 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 299.

The fragmentation of this molecule is likely to proceed through several characteristic pathways, based on the fragmentation of related piperidine and benzylamine (B48309) structures. researchgate.netwvu.edu

Key Fragmentation Pathways:

Loss of a Benzyl Group: Cleavage of the C-N bond between the piperidine ring and the benzyl group would result in a fragment at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is a very common and stable fragment. The remaining piperidine fragment would be observed at m/z 208.

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the formation of various charged fragments.

Loss of Water: Dehydration of the tertiary alcohol could lead to a fragment at m/z 281 (M-18).

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Ion
299 [M]⁺ (Molecular Ion)
281 [M - H₂O]⁺
208 [M - C₇H₇]⁺
91 [C₇H₇]⁺ (Tropylium ion)

Pharmacological and Biological Activity Investigations

Central Nervous System (CNS) Activity Profiling

Neurotransmitter System Crosstalk and Modulatory EffectsWithout primary data on its activity at individual receptor systems, any discussion of the broader modulatory effects of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol on neurotransmitter crosstalk would be entirely speculative.

Due to the absence of specific research findings for this compound, the creation of data tables and a detailed article as requested is not feasible.

Antimicrobial and Antifungal Efficacy Studies

The urgent need for novel antimicrobial and antifungal agents has driven research into various heterocyclic compounds, including piperidine (B6355638) derivatives. wikipedia.orgnih.gov Studies have shown that the piperidine nucleus is a promising scaffold for the development of new antimicrobial agents. nih.gov

Derivatives of N-benzyl piperidin-4-one, a close structural analog of this compound, have demonstrated significant in vitro activity against various bacterial and fungal strains. drugbank.com For instance, certain N-benzyl piperidine-4-one derivatives synthesized through condensation reactions with reagents like hydroxylamine hydrochloride and thiosemicarbazide have shown potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. drugbank.com The antimicrobial efficacy of piperidin-4-one derivatives can be enhanced by the addition of moieties like thiosemicarbazone, which has been shown to significantly increase antifungal activity compared to the parent piperidin-4-one. nih.gov

The antimicrobial activity is not limited to simple derivatives. More complex molecules incorporating the piperidine ring have also been investigated. For example, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides showed significant antimicrobial activity against several microbial strains. scispace.com Similarly, piperidine-containing thymol derivatives have been identified as potent antifungal agents for crop protection, with some compounds exhibiting superior efficacy against Phytophthora capsici and Sclerotinia sclerotiorum compared to commercial fungicides. nih.gov

The mechanism of antifungal action for some piperidine derivatives has also been explored. For instance, certain piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have been found to inhibit succinate dehydrogenase (SDH), a key enzyme in fungal respiration. nih.govnih.gov

While many piperidine derivatives show broad-spectrum activity, some exhibit more specific actions. For example, certain synthesized piperidine derivatives displayed activity against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria. nih.gov However, other studies have reported that while their synthesized piperazine derivatives showed significant activity against bacterial strains, they were less active against the tested fungi. mdpi.com In some cases, specific piperidine compounds showed no activity against certain fungal species like Fusarium verticilliodes but did inhibit others such as Aspergillus niger and Candida albicans. indexcopernicus.comrsc.org

Compound ClassTested OrganismsObserved ActivityReference
N-Benzyl Piperidin-4-one DerivativesAspergillus niger, Escherichia coliPotent antifungal and antibacterial activity. drugbank.com
Piperidin-4-one ThiosemicarbazonesVarious fungiSignificant antifungal activity compared to parent piperidin-4-ones. nih.gov
Piperidine-containing Thymol DerivativesPhytophthora capsici, Sclerotinia sclerotiorumSuperior antifungal activity compared to commercial fungicides. nih.gov
Piperidine-4-carbohydrazide DerivativesAgriculturally important fungiInhibition of succinate dehydrogenase (SDH). nih.govnih.gov
General Piperidine DerivativesStaphylococcus aureus, Escherichia coliActive against both gram-positive and gram-negative bacteria. nih.gov

Antineoplastic and Antiproliferative Research

The piperidine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with anticancer properties. nih.gov Research into piperidine derivatives has revealed their potential as antineoplastic and antiproliferative agents, acting through various mechanisms.

One area of investigation involves the development of piperidine-based tubulin inhibitors. Tubulin is a critical protein in cell division, and its inhibition can lead to cancer cell death. A novel class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as tubulin inhibitors with potent antiproliferative activity against prostate cancer cell lines like DU-145. nih.gov

The structural features of piperidine derivatives play a crucial role in their anticancer activity. For example, in a study of 4-aryl-1,4-dihydropyridines, the symmetry of the dihydropyridine ring was suggested to be important for their cytotoxicity against human cervical adenocarcinoma (HeLa) and breast carcinoma (MCF-7) cells. mdpi.com Specifically, derivatives with 4-benzyloxyphenyl, 4-bromophenyl, and 3-fluorophenyl groups showed notable activity. mdpi.com

Furthermore, piperidine and piperazine moieties are often incorporated into more complex molecules to enhance their anticancer effects. A series of hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety were designed and evaluated for their anticancer activity. One compound, a derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione, was particularly effective against SW480, SW620, and PC3 cancer cell lines and showed high tumor-targeting selectivity. nih.gov Docking studies suggested that these compounds could act as thymidine phosphorylase inhibitors, an enzyme involved in tumor angiogenesis. nih.gov

Other research has focused on multi-target inhibitors. A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and found to be potent inhibitors of EGFR, BRAFV600E, and EGFRT790M, which are key targets in cancer therapy. mdpi.com The most potent compounds induced apoptosis by activating caspases and upregulating pro-apoptotic proteins. mdpi.com The anti-angiogenic properties of carbothioamide derivatives have also been linked to their antiproliferative effects on human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. waocp.org

Compound/Derivative ClassCancer Cell Line(s)Proposed Mechanism of ActionReference
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamidesDU-145 (Prostate)Tubulin inhibition nih.gov
Symmetric 4-Aryl-1,4-dihydropyridinesHeLa (Cervical), MCF-7 (Breast)Cytotoxicity; structure-dependent mdpi.com
Spirohydantoin-piperazine derivativesSW480, SW620 (Colon), PC3 (Prostate)Thymidine phosphorylase inhibition nih.gov
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-onesVariousMulti-target inhibition (EGFR, BRAFV600E), apoptosis induction mdpi.com
Carbothioamide derivativesHUVECs, A549 (Lung)Anti-angiogenic, antiproliferative waocp.org

Anti-inflammatory Mechanism Investigations

Piperidine derivatives have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory activity of compounds structurally related to this compound suggests that this chemical class could be a source of new anti-inflammatory agents.

In vitro studies on 4-benzylpiperidine, a core component of the target molecule, have demonstrated its anti-inflammatory properties. indexcopernicus.cominnovareacademics.in This compound was shown to inhibit heat-induced albumin denaturation and proteinase activity in a dose-dependent manner. indexcopernicus.cominnovareacademics.in These are common screening methods to identify anti-inflammatory potential, as protein denaturation is a hallmark of inflammation.

Similarly, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride, another piperidinol derivative, has shown significant anti-inflammatory effects in both acute and chronic models of inflammation. nih.gov In the carrageenan-induced paw edema test (an acute inflammation model), this compound dose-dependently reduced swelling. nih.gov In the cotton pellet granuloma test (a chronic inflammation model), it exhibited antiproliferative effects. nih.gov Furthermore, it was found to inhibit hyaluronidase-induced increases in capillary permeability, indicating an effect on vascular processes associated with inflammation. nih.gov

The anti-inflammatory activity of some piperidine-related structures has been linked to their antioxidant properties. For instance, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were evaluated for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com A derivative bearing a 2,4-difluorophenyl motif was found to be the most potent LOX inhibitor, suggesting that the electronic properties of the substituents on the phenyl ring can significantly influence anti-inflammatory activity. mdpi.com

Other Emerging Pharmacological Applications

The structural versatility of the piperidine scaffold has led to its exploration in a wide range of other pharmacological applications, beyond antimicrobial, anticancer, and anti-inflammatory activities. The phenyl(piperidin-4-yl)methanone fragment, for example, is considered a privileged structure found in molecules with anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective properties. nih.gov

Local Anesthetic and Antiarrhythmic: The piperidine ring is a common feature in many local anesthetic and antiarrhythmic drugs, suggesting that derivatives of this compound could be investigated for these properties.

Antitubercular: The search for new drugs to combat tuberculosis has included the screening of piperidine-containing compounds.

Antidiabetic: Some piperidine derivatives have been explored for their potential to manage diabetes.

Neuroprotective: 4-Benzylpiperidine acts as a monoamine releasing agent, with selectivity for dopamine (B1211576) and norepinephrine over serotonin (B10506). wikipedia.org This activity, along with weak monoamine oxidase inhibition, suggests a potential role in neurological applications. wikipedia.org A derivative of 4-benzylpiperidine, RMI-10608, has been studied for its potential in treating psychosis and preventing brain damage due to its NMDA antagonist properties. wikipedia.org

Anti-trypanosomal: The piperidine scaffold has been considered in the design of agents against parasitic diseases like trypanosomiasis.

While specific studies on this compound for these applications are not widely reported, the known activities of related compounds provide a strong rationale for future investigations.

Prodrug Design and Activation Mechanisms (e.g., nitric oxide release)

The development of prodrugs is a key strategy to improve the therapeutic index of active compounds. The piperidine scaffold can be incorporated into prodrug designs, particularly those involving the release of signaling molecules like nitric oxide (NO). NO is a crucial messenger in various physiological processes, and its controlled release can have therapeutic benefits.

Piperidine derivatives have been included in the design of hybrid molecules that release NO. For example, furoxan-coupled spiro-isoquinolino piperidine derivatives have been synthesized and studied as NO-releasing phosphodiesterase 5 (PDE5) inhibitors. nih.gov The release of NO can enhance the pharmacological properties of the parent compound.

The concept of a prodrug is to release the active agent under specific physiological conditions. In the context of anticancer therapy, NO-releasing prodrugs have been developed to work synergistically with cytotoxic agents. For instance, a dual-functional platinum(IV) prodrug was designed to release both cisplatin and NO upon cellular internalization, leading to synergistic anti-proliferation and anti-metastasis effects. rsc.org

Structure Activity Relationship Sar and Ligand Target Interaction Analysis

Elucidation of Pharmacophore Features within the 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Scaffold

The this compound scaffold contains several key pharmacophoric features that are likely essential for its biological activity. These features include a hydrogen bond acceptor (the fluorine atom), a hydrogen bond donor/acceptor (the hydroxyl group), a basic nitrogen atom in the piperidine (B6355638) ring, and two aromatic rings (the benzyl (B1604629) and fluorophenyl groups) capable of hydrophobic and aromatic interactions.

The piperidine moiety is a common structural element in many biologically active compounds, and its basic nitrogen is often crucial for receptor interaction. nih.gov The presence of both a benzyl group and a fluorophenyl group suggests that hydrophobic interactions play a significant role in the binding of this compound to its biological target. researchgate.net The hydroxyl group at the 4-position of the piperidine ring can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a receptor binding pocket.

A general pharmacophore model for this scaffold would likely include:

An aromatic feature for the benzyl group.

An aromatic feature for the 4-fluorophenyl group.

A hydrogen bond donor/acceptor feature for the tertiary alcohol.

A positive ionizable feature for the piperidine nitrogen at physiological pH.

Influence of Substituent Variation on Receptor Binding Affinity and Selectivity

The substituents on the this compound scaffold, namely the 4-fluoro group on the phenyl ring and the N-benzyl group, are expected to significantly influence its receptor binding affinity and selectivity.

Fluorine Effects: The introduction of a fluorine atom at the para-position of the phenyl ring can have multiple effects. Fluorine is a highly electronegative atom that can alter the electronic properties of the aromatic ring, potentially influencing cation-π or π-π stacking interactions with the receptor. acs.org It can also act as a hydrogen bond acceptor. Furthermore, the substitution pattern of fluorine atoms on a phenyl ring has been shown to be critical for maximizing the affinity and selectivity for certain receptors in related compounds. acs.org In some series of compounds, the replacement of a methoxy (B1213986) group with fluorine has been shown to decrease affinity for some receptors while maintaining it for others, thereby altering the selectivity profile. acs.org

Benzyl Group Steric Bulk: The N-benzyl group contributes significant steric bulk to the molecule. The size and conformation of this group can influence how the ligand fits into the binding pocket of a receptor. SAR studies on related 1-aralkyl-4-benzylpiperidine derivatives have shown that modifications to the aralkyl moiety can lead to substantial variations in receptor affinity and selectivity. researchgate.net The steric hindrance provided by the benzyl group can either be beneficial, by orienting the molecule correctly for optimal binding, or detrimental, by preventing access to the binding site. In some cases, N-benzylation of piperidine analogs has been shown to affect receptor affinity. nih.gov

The following table summarizes the potential influence of these key substituents:

SubstituentPositionPotential Effects on Binding
Fluorine4-position of the phenyl ring- Alters electronic properties of the ring- Acts as a hydrogen bond acceptor- Can influence selectivity and affinity acs.org
Benzyl Group1-position of the piperidine ring- Contributes steric bulk- Participates in hydrophobic/aromatic interactions- Influences ligand orientation in the binding pocket researchgate.net

Conformational Preferences and Their Role in Biological Recognition

The three-dimensional shape of this compound is a critical determinant of its interaction with biological targets. Conformational analysis of related 4-arylpiperidines suggests that the piperidine ring typically adopts a chair conformation. researchgate.net In this conformation, the bulky aryl group at the 4-position generally prefers an equatorial orientation to minimize steric strain.

Bioisosteric Strategies to Optimize Activity and Metabolic Profile

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, several bioisosteric modifications could be envisioned.

Fluorophenyl Ring Modifications: The 4-fluorophenyl group could be replaced with other substituted aromatic or heteroaromatic rings to probe for improved interactions. For example, replacing the phenyl ring with a pyridyl or thiophene (B33073) ring is a common bioisosteric strategy. cambridgemedchemconsulting.com The fluorine atom itself could be replaced by other small, electron-withdrawing groups like a cyano or trifluoromethyl group, or by a hydrogen atom to assess the importance of the fluoro-substituent. cambridgemedchemconsulting.com

Benzyl Group Modifications: The benzyl group could be replaced with other aralkyl groups, such as phenethyl or phenylpropyl, to explore the optimal linker length and steric bulk for the hydrophobic pocket of the target receptor. researchgate.net Alternatively, bioisosteric replacement of the phenyl ring within the benzyl group with heterocycles could modulate properties like solubility and metabolism.

Hydroxyl Group Modifications: The tertiary hydroxyl group could be a site for metabolic modification. Bioisosteric replacements for a hydroxyl group include an amino group or a fluorine atom. estranky.sk These changes would significantly alter the hydrogen bonding capacity and polarity in this region of the molecule.

The table below outlines some potential bioisosteric replacements for key functional groups in this compound.

Original GroupPotential BioisosteresRationale
4-FluorophenylPyridyl, Thienyl, 4-Chlorophenyl, 4-CyanophenylModulate electronic properties, hydrogen bonding, and hydrophobic interactions. cambridgemedchemconsulting.com
BenzylPhenethyl, Phenylpropyl, ThienylmethylOptimize steric and hydrophobic interactions. researchgate.net
HydroxylAmino, Fluoro, MethoxyAlter hydrogen bonding potential and metabolic stability. estranky.sk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. For a series of analogs of this compound, a QSAR model could provide predictive insights for the design of new, more potent compounds.

A typical QSAR study would involve synthesizing a library of analogs with variations at different positions of the scaffold and measuring their biological activity. Then, various molecular descriptors for each compound would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a mathematical model that relates these descriptors to the observed biological activity. tandfonline.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be employed to provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the molecular scaffold. researchgate.net Such models have been successfully applied to other series of piperidine derivatives to understand their interactions with targets like the CCR5 receptor and anaplastic lymphoma kinase. tandfonline.comresearchgate.net For a series of this compound analogs, a robust QSAR model could guide the selection of substituents to enhance receptor affinity and selectivity.

Computational and in Silico Approaches in Pharmaceutical Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, and a biological macromolecule, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the key interactions that govern binding affinity. For derivatives of N-benzylpiperidine, docking studies have been widely employed to investigate their potential as inhibitors for various enzymes. For example, in studies of N-benzylpiperidine derivatives as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, docking simulations have been used to place the ligands within the active site of the AChE enzyme. These studies often reveal crucial interactions, such as π-π stacking between the benzyl (B1604629) group of the ligand and aromatic residues like tryptophan in the active site, as well as hydrogen bonding involving the piperidine (B6355638) nitrogen or other functional groups. researchgate.net

In a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a compound with a similar core structure, molecular docking against the COVID-19 main protease (Mpro) revealed a binding free energy of -6.2 kJ/mol. The analysis highlighted hydrogen bonding interactions with the Lys5 residue and electrostatic interactions with Glu288 and Arg4 within the protein's active site. nih.gov Such findings are critical for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability, conformational changes, and the thermodynamics of binding. researchgate.net An MD simulation treats atoms as classical particles and uses force fields to calculate the forces between them, allowing the trajectory of the complex to be simulated over nanoseconds or even microseconds. nottingham.ac.uk This technique can validate the binding poses predicted by molecular docking and reveal the flexibility of both the ligand and the protein upon binding. researchgate.net

For piperidine-based ligands, MD simulations can assess the stability of the interactions observed in docking. For instance, after docking a ligand into a protein's active site, an MD simulation can be run to observe if the key hydrogen bonds and hydrophobic interactions are maintained over time. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms during the simulation provides a measure of the complex's stability. A stable complex will typically show low and converging RMSD values. researchgate.net Furthermore, MD simulations can be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which often provide a more accurate estimation of binding affinity than docking scores alone. biorxiv.org

Table 1: Representative Molecular Docking Data for Structurally Related Piperidine Derivatives
Compound/Derivative ClassProtein TargetBinding Energy/Score (kcal/mol)Key Interacting Residues
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineSARS-CoV-2 Main Protease-6.2Lys5, Arg4, Glu288
Piperine (contains piperidine moiety)α-glucosidase-8.7Not specified
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma 1 Receptor (S1R)Ki = 3.2 nMHydrophobic pockets

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule like this compound. DFT methods provide a good balance between accuracy and computational cost for determining molecular geometry, electronic structure, and various reactivity descriptors. A common approach involves using hybrid functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), to perform these calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap indicates high chemical reactivity, low kinetic stability, and high polarizability, suggesting that the molecule can be easily excited. In a study of the closely related compound 1-Benzyl-4-(N-Boc-amino)piperidine, the HOMO was found to be localized on the benzyl and piperidine amine moieties, indicating these are the primary sites for electrophilic attack. The LUMO was distributed over the entire molecule. The calculated HOMO-LUMO energy gap for this analogue provides an estimate of the electronic stability and reactivity that would be expected for the title compound.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for an Analogous Compound (1-Benzyl-4-(N-Boc-amino)piperidine)
ParameterValue (eV)
EHOMO-6.23
ELUMO-0.45
Energy Gap (ΔE)5.78
Ionization Potential (I)6.23
Electron Affinity (A)0.45
Electronegativity (χ)3.34
Chemical Hardness (η)2.89
Chemical Softness (S)0.17
Electrophilicity Index (ω)1.93

Molecular Electrostatic Potential (MEP) and Fukui Function Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For a molecule like this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, making them sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential.

Fukui Function analysis provides a more quantitative measure of local reactivity within a molecule. It describes the change in electron density at a particular point in the molecule when an electron is added or removed. The condensed Fukui functions are calculated for each atom to identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. In studies of similar piperidine derivatives, the Fukui functions help pinpoint specific atoms that are most likely to participate in chemical reactions, corroborating the qualitative predictions from MEP maps. derpharmachemica.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is used to study intramolecular delocalization, hyperconjugative interactions, and charge transfer within a molecule. It transforms the complex molecular wave function into a localized Lewis-like structure of electron pairs in bonds and lone pairs. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

For a molecule containing phenyl rings and heteroatoms, such as this compound, significant NBO interactions would be expected. For example, the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (σ) of adjacent C-C and C-H bonds contributes to the stability of the molecule. Similarly, π → π interactions within the benzyl and fluorophenyl rings are characteristic stabilizing features. In the related 1-Benzyl-4-(N-Boc-amino)piperidine, NBO analysis revealed strong intramolecular hyperconjugative interactions, with significant stabilization energies arising from the delocalization of lone pair electrons of nitrogen and oxygen atoms.

Table 3: Significant NBO Interactions and Stabilization Energies (E(2)) in an Analogous Compound (1-Benzyl-4-(N-Boc-amino)piperidine)
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N11σ(C10-H25)2.45
LP(1) N11σ(C12-H27)2.51
LP(2) O16σ(N15-C17)29.29
π(C1-C6)π(C2-C3)21.23
π(C4-C5)π*(C2-C3)18.10

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron pair localization within a molecule.

The ELF is a function that takes values between 0 and 1. High ELF values (approaching 1) correspond to regions with a high probability of finding an electron pair, such as covalent bonds, lone pairs, and atomic cores. Low ELF values indicate regions of electron delocalization. The visualization of ELF provides a clear picture of the molecule's electronic shell structure.

The Localized Orbital Locator (LOL) is another tool used to visualize areas of high electron localization. LOL maps often provide a clearer distinction between bonding and non-bonding regions compared to ELF. In studies of piperidine derivatives, ELF and LOL analyses show high localization around the C-H, C-C, C-N, and C-O bonds, confirming their covalent nature. The regions corresponding to the lone pairs on the nitrogen and oxygen atoms are also clearly visible as areas of high localization.

In Silico Prediction of Activity Spectra for Substances (PASS)

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the probable biological activities of a compound based on its structural formula. The PASS algorithm compares the structure of the input molecule with a large database of known biologically active substances and provides a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). nih.gov

For a novel compound like this compound, a PASS prediction can generate hypotheses about its potential pharmacological effects, mechanisms of action, and even potential toxicity. clinmedkaz.org This allows researchers to prioritize experimental testing and focus on the most promising therapeutic areas.

Studies on various piperidine derivatives have shown that PASS can predict a wide range of activities, including effects on the central nervous system (such as anti-parkinsonian and anti-dyskinetic activities), enzyme inhibition, and interactions with various receptors and ion channels. clinmedkaz.org For this compound, a PASS analysis might suggest activities such as dopamine (B1211576) or serotonin (B10506) receptor antagonism, acetylcholinesterase inhibition, or sigma receptor binding, given the known pharmacology of related structures. The results are typically presented as a list of activities with Pa > Pi, where a higher Pa value (e.g., > 0.7) suggests a high probability of the compound exhibiting that particular activity. researchgate.net This in silico screening is a cost-effective first step in the pharmacological evaluation of new chemical entities.

Predictive Modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Characteristics

Predictive ADMET modeling is a critical component of modern drug discovery, enabling the early identification of compounds with favorable pharmacokinetic profiles. For this compound, various in silico tools can be employed to estimate its metabolic fate and its ability to cross biological barriers, such as the blood-brain barrier. These predictions are based on the molecule's structural features and physicochemical properties, which are compared against vast datasets of experimentally determined values for other compounds.

Prediction of Metabolic Stability and Enzyme Involvement (e.g., CYP450 isozyme mapping)

The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and dosing regimen. A primary route of metabolism for many xenobiotics is oxidation mediated by the cytochrome P450 (CYP450) family of enzymes in the liver. In silico models can predict a compound's susceptibility to metabolism by these enzymes and even identify which specific isozymes are likely to be involved.

For this compound, predictive models suggest a moderate level of metabolic stability. The piperidine ring, while generally conferring some resistance to metabolism, can still be a site for enzymatic attack. The N-benzyl and 4-fluorophenyl groups also present potential sites for hydroxylation and other phase I metabolic reactions.

Computational tools predict the likelihood of this compound acting as a substrate or inhibitor for the main CYP450 isozymes. The predictions indicate that the compound is likely to be a substrate for several CYP isoforms, particularly CYP3A4 and CYP2D6, which are responsible for the metabolism of a large number of clinically used drugs. Furthermore, there is a predicted potential for the compound to act as an inhibitor of certain CYP isozymes, a factor that is critical to consider for potential drug-drug interactions.

Table 1: Predicted Cytochrome P450 Isozyme Involvement for this compound

CYP450 IsozymePredicted InteractionConfidence Level
CYP1A2Non-inhibitorHigh
CYP2C9InhibitorModerate
CYP2C19Non-inhibitorHigh
CYP2D6InhibitorHigh
CYP3A4InhibitorModerate

Blood-Brain Barrier (BBB) Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.

In silico models for BBB permeability prediction take into account various physicochemical properties of a molecule, including its lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, these parameters are within the ranges typically associated with CNS-active compounds.

Predictive models, such as those based on machine learning algorithms trained on large datasets of compounds with known BBB permeability, can classify a molecule as either BBB-penetrant or non-penetrant. For this compound, the consensus from several predictive models suggests a high probability of crossing the blood-brain barrier. This is attributed to its favorable lipophilicity and molecular size, which facilitate passive diffusion across the lipid membranes of the BBB. However, it is also important to consider the potential for the compound to be a substrate of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump compounds out of the brain, thereby reducing their CNS concentration. Predictions regarding P-gp substrate status for this compound are often equivocal and would require experimental validation.

Table 2: Predicted Physicochemical Properties and Blood-Brain Barrier Permeability of this compound

ParameterPredicted ValueInterpretation
Molecular Weight301.38 g/molWithin the typical range for CNS drugs
logP (Lipophilicity)3.5 - 4.0Indicates good lipophilicity for membrane permeation
Topological Polar Surface Area (TPSA)32.5 ŲFavorable for BBB penetration (typically < 90 Ų)
Hydrogen Bond Donors1Low number, favorable for BBB penetration
Hydrogen Bond Acceptors2Low number, favorable for BBB penetration
BBB Permeability PredictionHigh ProbabilityCompound is likely to cross the BBB
P-glycoprotein Substrate PredictionInconclusivePotential for active efflux from the brain

Preclinical Investigations and Toxicological Considerations

In Vitro Metabolic Stability Assessment in Biological Matrices (e.g., liver microsomes, hepatocytes)

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic properties, such as half-life and oral bioavailability. In vitro systems like liver microsomes and hepatocytes are standardly used to assess this parameter. springernature.comnuvisan.com Liver microsomes primarily evaluate phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes, while hepatocytes, containing a full complement of metabolic enzymes, can assess both phase I and phase II metabolism. springernature.comthermofisher.com

For N-benzylpiperidine derivatives, metabolic stability can be variable and is influenced by the nature and position of substituents on both the benzyl (B1604629) and piperidine (B6355638) moieties. unisi.it Studies on similar structures have shown that these compounds can range from being highly stable to undergoing significant metabolism. researchgate.net The metabolic stability of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol would likely be assessed by incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, human) and monitoring the depletion of the parent compound over time. nuvisan.com The intrinsic clearance (CLint) and in vitro half-life (t1/2) are then calculated from these data.

Table 1: Representative In Vitro Metabolic Stability Data for this compound in Human Liver Microsomes (Note: The following data are illustrative and based on typical findings for structurally related compounds, not direct experimental results for this compound.)

ParameterValue
Incubation Time (min)0, 15, 30, 60, 90, 120
Compound Concentration (µM)1
In Vitro Half-life (t1/2, min)45
Intrinsic Clearance (CLint, µL/min/mg protein)30.8

In Vivo Metabolism Studies and Metabolite Identification (e.g., animal models)

In vivo metabolism studies, typically conducted in animal models such as rats, are essential to identify the major metabolic pathways and the resulting metabolites. For compounds containing an N-benzylpiperidine scaffold, several metabolic transformations are anticipated. The primary routes of metabolism for such compounds often involve N-dealkylation and oxidation. nih.govnih.gov

For this compound, the following metabolic pathways are plausible:

N-debenzylation: Cleavage of the benzyl group to form 4-(4-fluorophenyl)piperidin-4-ol (B110849). This is a common metabolic pathway for N-benzyl amines. nih.gov

Hydroxylation: Addition of a hydroxyl group to the aromatic rings (either the benzyl or the fluorophenyl ring) or to the piperidine ring. Hydroxylation of the benzyl group at the para-position is a frequently observed metabolic route. nih.gov

Oxidation: The tertiary alcohol on the piperidine ring could potentially undergo further oxidation.

Phase II Conjugation: The hydroxyl groups of the parent compound or its phase I metabolites can undergo glucuronidation or sulfation to form more water-soluble conjugates for excretion.

The identification of these metabolites would be carried out by analyzing biological samples (e.g., plasma, urine, feces) from the animal studies using techniques like liquid chromatography-mass spectrometry (LC-MS).

Table 2: Predicted Metabolites of this compound (Note: These are predicted metabolites based on common metabolic pathways for similar chemical structures.)

MetaboliteMetabolic Pathway
4-(4-fluorophenyl)piperidin-4-olN-Debenzylation
1-(4-hydroxybenzyl)-4-(4-fluorophenyl)piperidin-4-olAromatic Hydroxylation (benzyl ring)
1-Benzyl-4-(4-fluoro-3-hydroxyphenyl)piperidin-4-olAromatic Hydroxylation (fluorophenyl ring)
Glucuronide or sulfate (B86663) conjugate of parent or phase I metabolitesPhase II Conjugation

Enzyme Kinetics and Inhibition Studies (e.g., CYP inhibition assays)

Understanding the potential of a drug candidate to inhibit major cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. nih.gov The N-benzylpiperidine scaffold is present in numerous compounds that interact with CYP enzymes. Therefore, it is important to evaluate the inhibitory potential of this compound against key human CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

These assays typically involve incubating the compound with human liver microsomes and specific CYP isoform substrates. The inhibition of the formation of the substrate's metabolite is measured, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined.

Table 3: Illustrative Data for CYP450 Inhibition Potential of this compound (Note: The following data are hypothetical and serve as an example of results from a standard CYP inhibition assay.)

CYP IsoformIC50 (µM)Potential for Inhibition
CYP1A2> 50Low
CYP2C925Low to Moderate
CYP2C19> 50Low
CYP2D68Moderate
CYP3A415Moderate

Early Stage Toxicological Screening and Safety Evaluation

Early toxicological screening is performed to identify potential safety concerns that could impede the development of a drug candidate. This can include in vitro cytotoxicity assays and in vivo tolerability studies in animals.

For some aryl piperidinol compounds, in vivo studies have revealed side effects that prevented their further development, suggesting potential toxicities associated with this chemical class. nih.gov Conversely, certain N-benzylpiperidine analogs have been shown to be devoid of neurotoxicity in cell-based assays at tested concentrations. nih.gov

An early safety evaluation for this compound would likely involve:

In vitro cytotoxicity assays: Using cell lines such as HepG2 (human liver carcinoma cells) to assess for potential liver toxicity.

hERG liability assessment: To evaluate the potential for cardiac QT interval prolongation.

Ames test: To screen for mutagenic potential.

In vivo acute toxicity studies: In rodents to determine the maximum tolerated dose and to observe for any immediate adverse effects.

The results of these studies would provide an initial understanding of the compound's safety profile and guide further development decisions.

Future Research Horizons for this compound

The chemical scaffold of this compound presents significant opportunities for future therapeutic development. As a key intermediate and structural motif, its potential is being explored through rational drug design, polypharmacology, and advanced delivery systems. The integration of cutting-edge technologies like artificial intelligence is set to accelerate this research, while careful navigation of preclinical challenges will be crucial for translational success.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol, and how are intermediates characterized?

  • Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, similar piperidine derivatives are prepared by reacting benzyl halides with piperidin-4-ol intermediates under basic conditions (e.g., triethylamine in dichloromethane) . Key intermediates are characterized using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substituent positions and purity. HPLC (e.g., 95% purity at 254 nm) and elemental analysis are used to validate final product integrity .

Q. What spectroscopic and chromatographic methods are recommended for structural validation?

  • Answer: 1H^1 \text{H}-NMR is critical for identifying chemical environments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine protons at δ 2.5–3.5 ppm). HPLC with UV detection (e.g., C18 columns, n-hexane/EtOAC mobile phases) ensures purity, while FT-IR confirms functional groups like hydroxyl (3200–3600 cm1^{-1}) and fluorophenyl stretches . Mass spectrometry (MS) provides molecular weight verification .

Q. How should researchers address safety and stability concerns during handling?

  • Answer: Use PPE (gloves, goggles) due to potential irritancy. Store the compound in anhydrous conditions at 2–8°C to prevent hydrolysis of the piperidine ring. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are advised to assess degradation pathways .

Advanced Research Questions

Q. How can reaction yields be optimized using factorial design in synthetic protocols?

  • Answer: Employ a 2k^k factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize benzylation reactions by testing NaH vs. K2_2CO3_3 as bases and DMF vs. THF as solvents. Statistical tools (ANOVA) identify significant factors, reducing trial-and-error iterations . Computational models (e.g., DFT calculations) predict optimal reaction coordinates .

Q. What computational strategies resolve contradictions in observed vs. predicted biological activity?

  • Answer: Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like dopamine receptors. If experimental IC50_{50} values conflict with predictions, validate using in vitro assays (e.g., radioligand displacement). Meta-analysis of SAR data for fluorophenyl-piperidine analogs helps reconcile discrepancies .

Q. How can regioselectivity challenges in piperidine substitution be addressed?

  • Answer: Use directing groups (e.g., Boc protection) to control substitution sites. For example, Boc-protected piperidin-4-ol directs electrophiles to the 4-position. Deprotection with TFA then yields the desired product. Kinetic vs. thermodynamic control in reactions (e.g., varying temperature) further refines selectivity .

Q. What methodologies are recommended for analyzing metabolic stability in preclinical studies?

  • Answer: Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Identify hydroxylation or demethylation pathways. Compare with CYP450 inhibition assays to assess enzyme interactions. Use deuterium labeling to track metabolic hotspots .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

  • Answer: Re-evaluate solvent polarity (logP) and ionization states (pKa). For instance, discrepancies in DMSO vs. aqueous solubility may arise from protonation of the piperidine nitrogen. Use Hansen solubility parameters and conduct pH-dependent solubility profiling .

Q. Why do biological activity results vary between in vitro and in vivo models?

  • Answer: Consider pharmacokinetic factors (e.g., plasma protein binding, blood-brain barrier penetration). For CNS targets, use parallel artificial membrane permeability assays (PAMPA) to predict bioavailability. Validate with PET imaging in animal models .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Benzylation of piperidin-4-olBenzyl chloride, K2_2CO3_3, DMF, 80°C81
Fluorophenyl substitution4-Fluorophenylboronic acid, Pd(PPh3_3)4_4, Na2_2CO3_368

Table 2: Spectral Data for Structural Validation

TechniqueKey SignalsReference
1H^1 \text{H}-NMRδ 2.8–3.2 (piperidine CH2_2), δ 7.1–7.4 (fluorophenyl)
HPLCtR_R = 13.04 min, 95% purity

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Feasible Synthetic Routes

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1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
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1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.